![molecular formula C6H5N7O2 B8056275 5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1,3,6,8,10-pentaene-8,9-diamine](/img/structure/B8056275.png)
5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1,3,6,8,10-pentaene-8,9-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number 125039039 is a unique chemical entity with significant potential in various scientific fields
Vorbereitungsmethoden
The synthesis of this compound involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in the laboratory.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and cost-effectiveness. This may involve the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
The compound undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents include halogens, acids, and bases.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an alcohol or ketone, while reduction could produce an alkane or amine.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages over existing drugs.
Industry: The compound is used in the manufacture of specialty chemicals, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to changes in cellular function.
Pathways: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Eigenschaften
IUPAC Name |
5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1,3,6,8,10-pentaene-8,9-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7O2/c7-1-2(8)4-6(13-15-11-4)9-5-3(1)10-14-12-5/h7-8H2,(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGCQPNZEOXYGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NON=C2N=C3C1=NON3)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(C2=NON=C2N=C3C1=NON3)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-(4-chlorophenyl)butanoic acid](/img/structure/B8056202.png)
![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]propane](/img/structure/B8056203.png)
![2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8056208.png)

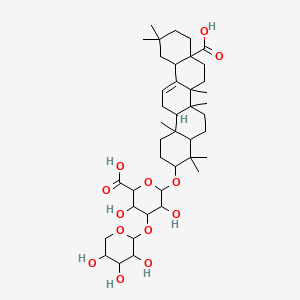


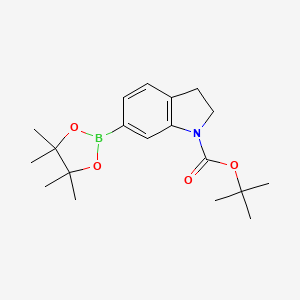
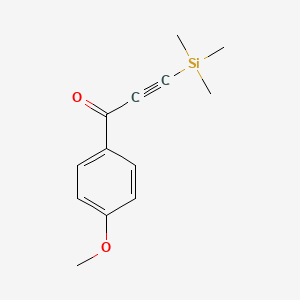
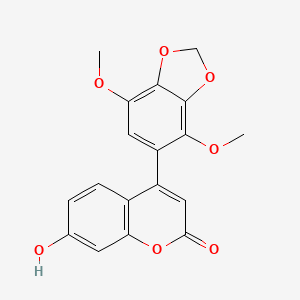
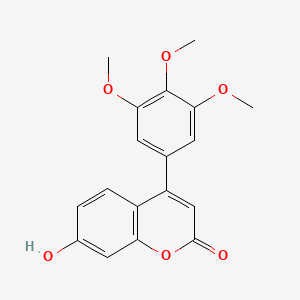
![5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)
